molecular formula C8H12F3N3O B2786161 3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine CAS No. 1006473-39-7

3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine

Cat. No.: B2786161
CAS No.: 1006473-39-7
M. Wt: 223.199
InChI Key: NGZBNQRNZTWPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole Scaffold in Medicinal Chemistry

The pyrazole scaffold, first synthesized in 1883 by Ludwig Knorr via cyclocondensation of acetylene and diazomethane, has evolved into a cornerstone of heterocyclic chemistry. Early applications focused on agrochemicals, but the discovery of pyrazole-containing drugs like celecoxib (a cyclooxygenase-2 inhibitor) in the 1990s catalyzed its adoption in pharmaceuticals. The inherent tautomerism of pyrazoles, enabled by adjacent nitrogen atoms, allows for diverse substitution patterns that modulate biological activity. By the 2010s, over 33 pyrazole-derived drugs had entered clinical use, targeting conditions from cancer to neurological disorders.

The 4-aminopyrazole subgroup emerged as particularly valuable due to its hydrogen-bonding capacity and metabolic stability. For example, apixaban, a direct oral anticoagulant, leverages a 4-aminopyrazole motif to achieve selective factor Xa inhibition. These developments underscore the scaffold’s versatility in drug design.

Significance of 3,5-Disubstituted Aminopyrazoles

3,5-Disubstituted pyrazoles exhibit enhanced regioselectivity and steric control compared to their monosubstituted counterparts. The 3,5-dimethyl configuration in 3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine exemplifies this principle, where methyl groups at positions 3 and 5 prevent unwanted tautomerization and improve crystallinity.

Synthetic routes to such compounds often involve cyclocondensation of hydrazines with 1,3-dicarbonyl precursors or transition-metal-catalyzed cycloadditions. For instance, Guo et al. demonstrated that β-amino vinyl ketones react with tosyl hydrazine in water under iodine catalysis to yield fully substituted pyrazoles. The 4-amino group further enables derivatization via Buchwald–Hartwig amination or nucleophilic substitution, making these structures adaptable to combinatorial chemistry.

Importance of Fluorinated Substituents in Heterocyclic Chemistry

Fluorine’s electronegativity and small atomic radius make it a strategic substituent for modulating pharmacokinetics. The trifluoroethoxy (–OCH2CF3) group in this compound enhances lipid solubility and metabolic resistance, as seen in drugs like ruxolitinib (a JAK1/2 inhibitor).

Fluorine’s inductive effect also stabilizes adjacent bonds, reducing oxidative degradation. In pyrazoles, trifluoroethoxy groups at the N1 position create a steric shield that protects the amine at C4 from enzymatic deamination. This property is critical for maintaining bioavailability in vivo.

Research Evolution of Trifluoroethoxy-Functionalized Pyrazoles

The incorporation of trifluoroethoxy groups into pyrazoles gained traction in the 2010s, driven by advances in fluorine chemistry. Chen et al. pioneered a one-pot synthesis of celecoxib analogs using propargylamines and hydrazines, demonstrating the feasibility of introducing complex ethers like –OCH2CF3.

Recent innovations include copper-catalyzed three-component reactions, where β-dimethylamino vinyl ketones react with aryl halides to yield N-substituted pyrazoles with trifluoroethoxy motifs. For this compound, key steps involve:

  • Alkylation of 3,5-dimethyl-4-aminopyrazole with 2,2,2-trifluoroethyl chloromethyl ether.
  • Purification via recrystallization from ethanol/water mixtures.

These methods highlight the compound’s synthetic accessibility despite its structural complexity.

Properties

IUPAC Name

3,5-dimethyl-1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3O/c1-5-7(12)6(2)14(13-5)4-15-3-8(9,10)11/h3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZBNQRNZTWPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COCC(F)(F)F)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with 2,2,2-trifluoroethanol in the presence of a suitable base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine have been tested for their efficacy against various cancer cell lines. A study demonstrated that pyrazole derivatives could inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Inflammatory Disorders
The compound's structural characteristics suggest potential anti-inflammatory effects. Pyrazole derivatives have been linked to the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation. This mechanism could be particularly beneficial for developing treatments for chronic inflammatory diseases .

Agricultural Science Applications

Pesticidal Activity
The trifluoroethoxy group in the compound enhances its lipophilicity, making it a candidate for agrochemical applications. Preliminary studies have shown that related pyrazole compounds display herbicidal and fungicidal properties. For example, a derivative exhibited effective control over specific weed species while being less toxic to non-target plants .

Material Science Applications

Polymer Synthesis
The compound can serve as a building block for synthesizing advanced materials. Its unique functional groups allow for modifications that can lead to the development of polymers with desirable properties such as increased thermal stability and chemical resistance. Research into polymer composites incorporating pyrazole derivatives has shown promise in creating materials suitable for high-performance applications .

Case Studies

  • Anticancer Efficacy
    A study conducted on a series of pyrazole derivatives demonstrated that those containing the trifluoroethoxy group had enhanced activity against glioblastoma cells compared to their non-fluorinated counterparts. The mechanism was attributed to increased cellular uptake and target specificity .
  • Pesticidal Efficacy
    In agricultural trials, a formulation containing this compound showed significant effectiveness against common agricultural pests while maintaining environmental safety profiles. This was particularly noted in tests against aphid populations on soybean crops .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Physicochemical Properties :

  • Purity : Typically available at 95% purity .
  • Storage : Stable at +4°C under standard conditions .
  • Polarity: The trifluoroethoxy group introduces significant electronegativity, enhancing solubility in polar solvents compared to non-fluorinated analogs .

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key analogs and their substituent-driven differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Differences vs. Target Compound References
3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine C₁₃H₁₇N₃ 215.30 2-Methylbenzyl Reduced polarity; lacks fluorine atoms
1-[(2-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine C₁₂H₁₄ClN₃ 235.71 2-Chlorobenzyl Chlorine introduces halogen bonding potential
3,5-Dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-amine C₁₃H₁₄F₃N₃ 269.27 3-Trifluoromethylbenzyl Aromatic CF₃ group; higher lipophilicity
3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazol-4-amine C₁₄H₁₃F₃N₃O 320.27 3-Trifluoromethylphenoxymethyl Ether linkage; increased steric bulk
(2,2,2-Trifluoroethyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine C₉H₁₃F₃N₄ 250.22 Trifluoroethyl + trimethylpyrazole Altered substitution pattern; tertiary amine

Biological Activity

3,5-Dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This pyrazole derivative has been studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities. The trifluoroethoxy group is particularly noteworthy as it can enhance the compound's lipophilicity and bioavailability.

Basic Information

  • Chemical Formula : C₈H₁₂F₃N₃O
  • Molecular Weight : 223.196 g/mol
  • CAS Number : 1006473-39-7
  • MDL Number : MFCD04970047

Structure

The structural characteristics of this compound include a pyrazole ring substituted at positions 3 and 5 with methyl groups and a trifluoroethoxy group at position 1. This configuration is crucial for its biological activity.

PropertyValue
Chemical FormulaC₈H₁₂F₃N₃O
Molecular Weight223.196 g/mol
CAS Number1006473-39-7
MDL NumberMFCD04970047

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole compounds. For instance, modifications to the pyrazole nucleus have been shown to yield compounds with significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a similar pyrazole derivative demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has indicated that certain pyrazole derivatives possess activity against various bacterial strains, including E. coli and S. aureus. A related study showed that compounds with an aliphatic amide pharmacophore exhibited enhanced antibacterial activity . The presence of the trifluoroethoxy group may further augment this effect by improving the compound's interaction with microbial membranes.

Antioxidant Activity

Antioxidant properties have also been attributed to pyrazole derivatives. A recent investigation into related compounds revealed significant antioxidant activities, with some exhibiting over 90% inhibition of free radicals at specific concentrations . This suggests that this compound may also possess similar protective effects against oxidative stress.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced edema in mice, a series of pyrazole derivatives were tested for their anti-inflammatory effects. The results indicated that certain modifications led to compounds with comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Case Study 2: Antimicrobial Screening

Another study focused on the synthesis and testing of novel pyrazole derivatives against standard bacterial strains. Among these compounds, one showed promising results against Klebsiella pneumoniae, suggesting that the introduction of specific functional groups can enhance antimicrobial activity .

Q & A

Basic: What are the common synthetic routes for 3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine?

The compound is synthesized via multi-step reactions involving pyrazole precursors and fluorinated alkylating agents. A typical route involves:

Condensation : Reacting 3,5-dimethylpyrazole with a trifluoroethoxymethylating agent (e.g., 2,2,2-trifluoroethyl chloromethyl ether) under basic conditions (e.g., NaH) in aprotic solvents like DMF at 60–80°C .

Reduction : The intermediate is reduced using agents like NaBH₄ or catalytic hydrogenation to yield the final amine .
Key considerations : Control reaction temperature to avoid over-alkylation and monitor purity via TLC or HPLC .

Advanced: How can reaction conditions be optimized to minimize byproducts during trifluoroethoxymethylation?

Byproduct formation (e.g., di-alkylated species) is mitigated by:

  • Stoichiometric precision : Use a 1:1 molar ratio of pyrazole to alkylating agent.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity while reducing side reactions .
  • Temperature gradients : Slow addition of reagents at 0–5°C, followed by gradual warming to 60°C .
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems .

Basic: What spectroscopic methods are used to characterize this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoroethoxy methyl at N1, dimethyl groups at C3/C5). The NH₂ group appears as a broad singlet at δ 3.5–4.0 ppm .
  • Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 266.2 (C₉H₁₃F₃N₃O) .
  • IR : Stretching bands at 3350 cm⁻¹ (N-H), 1250 cm⁻¹ (C-F), and 1100 cm⁻¹ (C-O-C) .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction:

  • Sample preparation : Crystallize the compound from ethanol/water mixtures.
  • Data collection : Use SHELX programs for structure solution and refinement. The trifluoroethoxy group’s conformation (e.g., gauche vs. anti) is resolved via torsion angle analysis .
  • Validation : Compare experimental bond lengths/angles with DFT-calculated values (e.g., C-F bond ~1.33 Å) .

Basic: What are the primary biological screening models for this compound?

  • In vitro enzyme assays : Test inhibition of kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorogenic substrates .
  • Cell viability assays : Screen against cancer lines (e.g., HeLa, MCF-7) via MTT or resazurin-based protocols .
  • Solubility : Pre-screen in PBS/DMSO mixtures (≥95% purity) to avoid false negatives .

Advanced: How do fluorinated substituents influence this compound’s pharmacokinetic properties?

  • Metabolic stability : The trifluoroethoxy group resists oxidative degradation by CYP450 enzymes, enhancing half-life .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
  • Protein binding : Fluorine’s electronegativity enhances binding to hydrophobic pockets in serum albumin (ΔG ≈ -5 kcal/mol) .

Basic: What analytical challenges arise in purity assessment?

  • HPLC challenges : Separate polar impurities (e.g., unreacted pyrazole) using C18 columns with 0.1% TFA in acetonitrile/water gradients .
  • Fluorine NMR : ¹⁹F NMR (δ -75 ppm for CF₃) detects residual trifluoroethanol, a common byproduct .
  • Elemental analysis : Discrepancies in C/H/N/F ratios indicate incomplete alkylation or degradation .

Advanced: How can structural analogs resolve contradictions in SAR studies?

  • Comparative synthesis : Replace trifluoroethoxy with ethoxy or difluoroethoxy groups to isolate electronic vs. steric effects .
  • Activity cliffs : For example, replacing CF₃ with CH₃ reduces kinase inhibition by 10-fold, highlighting fluorine’s role in H-bonding .
  • Co-crystallization : Resolve target binding modes (e.g., trifluoroethoxy in hydrophobic pockets) using protein-ligand X-ray structures .

Basic: What computational methods predict this compound’s reactivity?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic sites (e.g., NH₂ at C4) .
  • Molecular docking : AutoDock Vina models interactions with targets like COX-2 (binding energy ≤ -8 kcal/mol) .
  • ADMET prediction : SwissADME estimates bioavailability (TPSA ≈ 45 Ų) and CYP inhibition .

Advanced: What strategies stabilize this compound under physiological conditions?

  • pH buffering : Store at pH 6–7 to prevent amine protonation and hydrolysis of the trifluoroethoxy group .
  • Lyophilization : Formulate as a lyophilized powder with mannitol to enhance shelf life .
  • Prodrug design : Acetylate the NH₂ group to reduce first-pass metabolism .

Basic: How is the compound’s stability assessed under accelerated conditions?

  • Forced degradation : Expose to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 14 days. Monitor degradation via HPLC; ≥90% purity indicates robustness .
  • Oxidative stress : Treat with 3% H₂O₂; absence of new peaks confirms resistance to oxidation .

Advanced: What isotopic labeling approaches track metabolic pathways?

  • ¹⁸O labeling : Introduce ¹⁸O in the trifluoroethoxy group via H₂¹⁸O during synthesis. LC-MS/MS detects metabolites with ¹⁸O retention .
  • ³H radiolabeling : Tritiate the NH₂ group using Pd/C and ³H₂ gas. Autoradiography maps tissue distribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.